N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-19(24)15-8-2-4-10-18(15)26-12-6-5-11-22-20(25)17-13-14-7-1-3-9-16(14)23-17/h1-4,7-10,13,23H,11-12H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOVSLCGHTUSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Carbamoylphenoxy Group: This step involves the reaction of the indole derivative with 2-carbamoylphenol. This can be achieved through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the But-2-yn-1-yl Linkage: The final step involves the coupling of the intermediate with a but-2-yn-1-yl halide. This can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylphenoxy group, where nucleophiles like amines or thiols replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related indole-2-carboxamide derivatives, highlighting differences in substituents, biological targets, and potency.
Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Biological Activity
- The 4-chlorophenyl substituent in N-(4-chlorophenyl)-1H-indole-2-carboxamide confers potent anticancer activity, likely due to enhanced cellular uptake and interaction with ezrin, a regulator of cytoskeletal dynamics .
- Sulfonamide and halogenated aryl groups (e.g., in R6L4) improve antiviral potency by increasing binding affinity to HIV-1 reverse transcriptase .
- The but-2-yn-1-yl linker in the target compound may enhance rigidity and reduce metabolic degradation compared to flexible alkyl linkers in other analogs (e.g., piperazine-butyl in ).
Heterocyclic Modifications
- Replacement of the indole core with pyrazole or isoxazole (e.g., in and ) shifts therapeutic targets, as these heterocycles often interact with distinct enzymes or receptors .
Mechanistic Diversity
- While the target compound’s mechanism remains uncharacterized, analogs demonstrate varied pathways:
- Ezrin modulation in osteosarcoma .
- MAO-A inhibition in lung cancer .
- Reverse transcriptase inhibition in HIV .
Potency and Selectivity
- The 4-chlorophenyl derivative exhibits cytotoxicity at lower doses (IC₅₀ ~10 μM) than imatinib mesylate, a standard osteosarcoma therapeutic .
- Sulfonamide-substituted analogs (e.g., R6L4) show sub-micromolar potency against HIV-1, underscoring the impact of electronegative groups on viral target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
